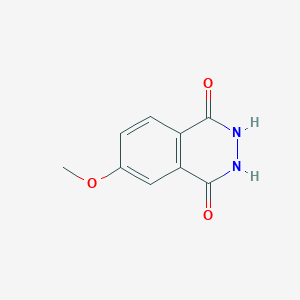

6-Methoxy-2,3-dihydrophthalazine-1,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

14161-12-7 |

|---|---|

Molecular Formula |

C9H8N2O3 |

Molecular Weight |

192.17 g/mol |

IUPAC Name |

6-methoxy-2,3-dihydrophthalazine-1,4-dione |

InChI |

InChI=1S/C9H8N2O3/c1-14-5-2-3-6-7(4-5)9(13)11-10-8(6)12/h2-4H,1H3,(H,10,12)(H,11,13) |

InChI Key |

DJWJXRZQIDIFFA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)NNC2=O |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of 6 Methoxy 2,3 Dihydrophthalazine 1,4 Dione and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms. researchgate.netuobasrah.edu.iq For 6-Methoxy-2,3-dihydrophthalazine-1,4-dione, 1D (¹H, ¹³C) and 2D NMR experiments are employed for unambiguous signal assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, N-H, and methoxy (B1213986) protons. The aromatic region would feature an ABC spin system for the three protons on the benzene (B151609) ring. The proton at C5, being ortho to the electron-donating methoxy group, would appear most upfield. The proton at C7 would likely be a doublet, coupled to the proton at C8, which in turn would be a doublet of doublets. The two N-H protons of the hydrazide moiety are expected to appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The methoxy group protons would present as a sharp singlet around 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display nine distinct signals. The two carbonyl carbons (C1 and C4) are expected to resonate at the most downfield positions (typically >155 ppm). mdpi.com The six aromatic carbons would have chemical shifts determined by their position relative to the methoxy group and the fused dione (B5365651) ring. The carbon atom directly attached to the methoxy group (C6) would show a significant downfield shift due to the oxygen's deshielding effect, while the ortho (C5, C7) and para (C8a) carbons would be shielded. The methoxy carbon itself would appear as a sharp signal around 55-60 ppm. mdpi.com

Advanced and 2D NMR Techniques: To confirm these assignments, two-dimensional NMR techniques are invaluable. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons in the aromatic ring and the methoxy group.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks, which would clearly delineate the connectivity of the aromatic protons (H5, H7, H8).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆ Predicted values are based on data from analogous structures and general NMR principles. mdpi.comekb.eg

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1, 4 (C=O) | - | ~156.5 |

| 2, 3 (N-H) | ~11.0 (broad singlet) | - |

| 4a, 8a | - | ~127.0, ~129.5 |

| 5 | ~7.3 (d) | ~115.0 |

| 6 (-OCH₃) | - | ~163.0 |

| 7 | ~7.5 (dd) | ~120.0 |

| 8 | ~7.9 (d) | ~126.0 |

| 6-OCH₃ | ~3.9 (singlet) | ~56.0 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. xjtu.edu.cn For this compound, the IR spectrum provides clear evidence for its key structural features. The N-H stretching vibrations of the cyclic hydrazide are expected to appear as a broad band in the region of 3100-3300 cm⁻¹. researchgate.net The most prominent absorptions would be the carbonyl (C=O) stretching bands of the dione system, typically found between 1650 and 1700 cm⁻¹. osi.lv The presence of two carbonyl groups in the cyclic structure may lead to two distinct bands due to symmetric and asymmetric stretching modes. Aromatic C=C stretching vibrations are expected in the 1500-1610 cm⁻¹ region. Furthermore, the C-O stretching of the aryl ether (methoxy group) should produce a strong, characteristic band around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

Table 2: Characteristic IR Absorption Bands for this compound Frequencies are based on data from similar phthalazine-1,4-dione structures. mdpi.comosi.lv

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3100 - 3300 (broad) |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C-H (methyl) | Stretch | 2850 - 2960 |

| C=O (dione) | Stretch | 1650 - 1700 (strong) |

| C=C (aromatic) | Stretch | 1500 - 1610 |

| C-O (aryl ether) | Stretch | ~1250 (asymmetric), ~1030 (symmetric) |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. psu.edu The spectrum of this compound is dominated by its aromatic and carbonyl chromophores. The benzene ring fused to the dione system creates an extended conjugated system. One would expect to observe intense absorption bands in the UV region corresponding to π → π* transitions of the aromatic system. The presence of the electron-donating methoxy group is likely to cause a bathochromic (red) shift of these absorptions compared to the unsubstituted parent compound. mu-varna.bg Weaker absorptions at longer wavelengths, potentially extending into the visible region, may be attributed to n → π* transitions associated with the carbonyl groups. mu-varna.bg

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. mdpi.com

Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS), using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is crucial for confirming the molecular formula of this compound, which is C₉H₈N₂O₃. HRMS provides a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M-H]⁻), allowing for the unambiguous determination of its elemental composition. The theoretical exact mass of C₉H₈N₂O₃ is 192.0535 g/mol .

Fragmentation Analysis: Electron Impact (EI) or Collision-Induced Dissociation (CID) mass spectrometry reveals the characteristic fragmentation pathways of the molecule. The molecular ion peak (m/z 192) would be observed, and its fragmentation can provide structural confirmation. A plausible fragmentation pattern for phthalazine-1,4-dione derivatives involves the initial loss of stable neutral molecules. raco.cat For the 6-methoxy derivative, key fragmentation steps could include:

Loss of a methyl radical (•CH₃) from the methoxy group to yield an ion at m/z 177.

Subsequent loss of carbon monoxide (CO) from the radical cation at m/z 177 to give a fragment at m/z 149.

A retro-Diels-Alder type cleavage of the dione ring could also occur, leading to characteristic fragments.

Loss of N₂ is a common fragmentation pathway for related heterocyclic systems. raco.cat

Analysis of these fragmentation patterns helps to piece together the molecular structure and confirm the identity of the compound.

X-ray Crystallography for Solid-State Structural Determination and Supramolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound is not widely reported, analysis of related phthalazinone derivatives allows for a detailed prediction of its solid-state characteristics. researchgate.net

The phthalazine-1,4-dione core is expected to be largely planar. In the crystal lattice, molecules would likely be organized through a network of non-covalent interactions. The most significant of these would be intermolecular hydrogen bonding between the N-H donor of one molecule and a carbonyl oxygen (C=O) acceptor of a neighboring molecule. This interaction typically leads to the formation of supramolecular chains or dimeric structures, which are common motifs in related compounds.

Comparative Spectroscopic Analysis of this compound Isomers and Analogs

Comparing the spectroscopic data of this compound with its isomers and other analogs provides valuable insights into structure-property relationships. The position and electronic nature of substituents significantly influence the spectroscopic signatures. nih.gov

For instance, comparing the predicted data for the 6-methoxy isomer with the known data for the parent 2,3-dihydrophthalazine-1,4-dione and the 6,7-dichloro-2,3-dihydrophthalazine-1,4-dione (B3351525) reveals distinct trends. mdpi.com

NMR Spectroscopy: The electron-donating methoxy group at the C6 position in this compound is expected to cause upfield shifts (shielding) for the ortho (C5, C7) and para (C8a) carbons in the ¹³C NMR spectrum compared to the unsubstituted analog. mdpi.com Conversely, the electron-withdrawing chlorine atoms in the 6,7-dichloro analog cause a downfield shift (deshielding) of the carbons they are attached to. mdpi.com In the ¹H NMR spectrum, the aromatic protons of the methoxy derivative would appear at higher fields than those in the dichloro derivative due to the differing electronic effects.

IR Spectroscopy: The electronic effect of the substituent also influences the carbonyl stretching frequency. The electron-donating methoxy group increases electron density in the ring, which can be delocalized to the carbonyl groups, slightly lowering their bond order and shifting the C=O stretching frequency to a lower wavenumber compared to the parent compound. In contrast, the electron-withdrawing chloro groups would decrease electron density, strengthen the C=O bond, and shift the stretching frequency to a higher wavenumber.

Table 3: Comparative Spectroscopic Data of Substituted 2,3-dihydrophthalazine-1,4-dione Analogs Data for analogs sourced from existing literature. mdpi.com

| Compound | Key ¹H NMR Signal (Ar-H, ppm) | Key ¹³C NMR Signal (C=O, ppm) | Key IR Band (C=O, cm⁻¹) |

| 2,3-dihydrophthalazine-1,4-dione | 7.82, 8.06 | 156.41 | 1609 |

| 6,7-dichloro-2,3-dihydrophthalazine-1,4-dione | 8.15 (singlet) | 156.12 | 1666 |

| This compound (Predicted) | ~7.3 - 7.9 | ~156.5 | ~1650-1680 |

This comparative approach is a powerful tool, not only for confirming the structure of a target molecule but also for understanding how subtle changes in molecular architecture can have predictable and measurable effects on its spectroscopic properties. researchgate.net

Computational Chemistry and Theoretical Investigations of 6 Methoxy 2,3 Dihydrophthalazine 1,4 Dione Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and various reactivity descriptors.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules due to its favorable balance of accuracy and computational cost. chemrxiv.org DFT studies on systems analogous to 6-Methoxy-2,3-dihydrophthalazine-1,4-dione typically focus on optimizing the molecular geometry to find its most stable conformation. From this optimized structure, a wealth of information can be derived.

Key properties calculated using DFT include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy gap between HOMO and LUMO (EHOMO–ELUMO) is a crucial parameter for determining chemical reactivity, kinetic stability, and polarizability. mdpi.com A large energy gap generally implies high stability and low reactivity. mdpi.com

Furthermore, DFT calculations are used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting how the molecule will interact with other chemical species. nih.gov Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity.

Table 1: Conceptual Global Reactivity Descriptors Calculated via DFT

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency. chemrxiv.org |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | Measure of polarizability. |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons. chemrxiv.org |

This table represents typical descriptors calculated in DFT studies. The values are specific to the molecule and the level of theory used.

To understand how a molecule interacts with light, such as in absorption and emission processes, it is necessary to study its electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for these investigations. chemrxiv.org It is a cost-effective approach for calculating the optical signatures and excited-state properties of molecules. nih.govrsc.org

TD-DFT calculations can predict vertical excitation energies, which correspond to the energy required to promote an electron from the ground state to an excited state without a change in molecular geometry. nih.gov These energies are directly related to the absorption maxima (λmax) observed in UV-visible spectroscopy. The method also provides information about the nature of electronic transitions, such as identifying whether they are localized excitations or involve charge transfer between different parts of the molecule. chemrxiv.org This information is crucial for designing molecules with specific photophysical properties, such as fluorescent dyes and photosensitizers. nih.gov

Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions

Molecular modeling techniques are essential for studying how a small molecule like this compound might interact with biological targets, a key aspect of drug discovery. frontiersin.org

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. fip.org This method involves placing the ligand into the receptor's binding site and using a scoring function to estimate the binding affinity. The results can reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. ajchem-a.com

For phthalazinedione derivatives, docking studies have been employed to investigate their potential as inhibitors of various enzymes. For instance, analogs have been docked into the active sites of targets like vascular endothelial growth factor receptor 2 (VEGFR2) and cyclooxygenase-2 (COX-2) to explore their anti-cancer and anti-inflammatory potential, respectively. nih.govnih.gov These simulations provide a structural basis for the observed biological activity and can guide the design of more potent and selective inhibitors. nih.govmdpi.com Molecular dynamics (MD) simulations can further refine the docking poses and assess the stability of the ligand-receptor complex over time. fip.orgajchem-a.com

Table 2: Example of Molecular Docking Interaction Analysis

| Ligand | Receptor Target | Key Interacting Residues | Types of Interaction | Binding Energy (kcal/mol) |

|---|---|---|---|---|

| Phthalazinedione Analog | Cyclooxygenase-2 (COX-2) | ARG 120, TYR 355, SER 530 | Hydrogen Bond, Pi-Alkyl | -8.5 |

This table is illustrative, showing typical data obtained from molecular docking studies of related compounds.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com In QSAR studies, various molecular descriptors (physicochemical, electronic, and steric properties) are calculated for a set of molecules with known activities. rutgers.edu Statistical methods, such as multiple linear regression (MLR), are then used to build a model that can predict the activity of new, untested compounds. mdpi.com

QSAR models have been developed for phthalazinedione analogs to predict their anti-inflammatory and analgesic activities. nih.gov These models help identify the key structural features that contribute to the desired biological effect. By understanding these relationships, chemists can prioritize the synthesis of new analogs that are predicted to have enhanced potency, thereby streamlining the drug discovery process. nih.govrutgers.edu

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating transition state structures and calculating the activation energies associated with each step of the reaction.

For a molecule like this compound, computational methods can be used to study its synthesis, reactivity, and potential metabolic transformations. For example, DFT calculations can be employed to investigate the mechanism of cycloaddition reactions that may be used to form the phthalazine (B143731) ring system. researchgate.net These studies can explain the observed regioselectivity and stereoselectivity of a reaction by comparing the activation barriers of different possible pathways. researchgate.netnih.gov Understanding the reaction mechanism at a molecular level provides valuable insights that can be used to optimize reaction conditions, improve yields, and design novel synthetic routes. rsc.org

Conformational Analysis and Tautomerism Studies of this compound

Currently, there are no specific published research findings detailing the conformational analysis and tautomerism of this compound.

Advanced Reactivity and Derivatization Strategies for 6 Methoxy 2,3 Dihydrophthalazine 1,4 Dione

Functionalization at Nitrogen and Carbon Centers of the Phthalazinedione Ring

The phthalazinedione ring of 6-methoxy-2,3-dihydrophthalazine-1,4-dione possesses reactive sites at both the nitrogen and carbon atoms, allowing for a variety of functionalization reactions. These modifications are crucial for altering the electronic and steric properties of the molecule, thereby influencing its biological activity and chemical reactivity.

The nitrogen atoms of the hydrazide moiety are nucleophilic and can readily undergo reactions such as alkylation and acylation. N-alkylation introduces alkyl groups onto the nitrogen atoms, which can be achieved using various alkylating agents like alkyl halides in the presence of a base. This functionalization is significant in modifying the solubility and lipophilicity of the resulting derivatives. Similarly, N-acylation, typically carried out with acid chlorides or anhydrides, leads to the formation of N-acyl derivatives. These reactions provide a straightforward method to introduce a wide range of substituents at the nitrogen centers, thereby enabling the exploration of structure-activity relationships.

While the primary focus of reactivity is often on the nitrogen atoms, the carbonyl carbons of the dione (B5365651) system also exhibit electrophilic character. These centers can be targeted by strong nucleophiles, although such reactions are less common and often require specific conditions to proceed selectively without disrupting the core heterocyclic structure.

Introduction of Diverse Substituents on the Methoxy-Substituted Aromatic Ring

The methoxy-substituted aromatic ring of this compound is amenable to electrophilic aromatic substitution reactions. The methoxy (B1213986) group is an activating, ortho-, para-directing group, which influences the regioselectivity of incoming electrophiles. This allows for the strategic introduction of a variety of functional groups onto the aromatic ring, further expanding the chemical diversity of the scaffold.

Common electrophilic aromatic substitution reactions that can be employed include:

Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) can be achieved using appropriate halogenating agents and catalysts. Halogenated derivatives serve as versatile intermediates for further functionalization through cross-coupling reactions.

Nitration: The introduction of a nitro group can be accomplished using nitrating agents such as a mixture of nitric acid and sulfuric acid. The nitro group is a strong electron-withdrawing group and can be subsequently reduced to an amino group, providing a handle for further derivatization.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation can be utilized to introduce alkyl and acyl groups, respectively, onto the aromatic ring. These reactions typically require a Lewis acid catalyst. The introduction of these carbon-based substituents can significantly impact the steric and electronic properties of the molecule.

The ability to introduce a wide range of substituents on the aromatic ring is a powerful tool for fine-tuning the properties of this compound derivatives for various applications.

Formation of Fused Heterocyclic Systems Containing the this compound Moiety

A significant area of research involving this compound is its use as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions often leverage the reactivity of the hydrazide moiety to construct new rings, leading to novel chemical entities with potentially enhanced biological activities. Two prominent examples of such fused systems are pyrazolophthalazines and triazolophthalazines.

The synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives is a well-established strategy. This is typically achieved through a one-pot, multi-component reaction involving a phthalhydrazide (B32825) (such as the 6-methoxy derivative), an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate. chemrevlett.comorientjchem.orgchemrevlett.comresearchgate.netbohrium.com This condensation reaction leads to the formation of a pyrazole (B372694) ring fused to the phthalazine (B143731) core. A variety of catalysts, including acidic, basic, and nano-catalysts, have been employed to facilitate this transformation under different reaction conditions. chemrevlett.com

Another important class of fused heterocycles derived from this scaffold are the chemrevlett.comorientjchem.orgresearchgate.nettriazolo[3,4-a]phthalazines . The synthesis of these compounds generally involves the reaction of a 1-hydrazinophthalazine derivative with a one-carbon synthon, such as an orthoester or a carboxylic acid derivative. While the direct use of this compound is not explicitly detailed in all literature, the general synthetic routes starting from phthalhydrazides are applicable. orientjchem.orgresearchgate.netnih.gov These triazole-fused systems have garnered significant interest due to their diverse pharmacological properties. orientjchem.orgresearchgate.netnih.gov

The formation of these and other fused heterocyclic systems demonstrates the utility of this compound as a versatile synthon in the construction of complex molecular architectures.

Chemoselective Modifications of this compound Derivatives

Chemoselectivity is a critical aspect when dealing with multifunctional molecules like the derivatives of this compound. The ability to selectively modify one functional group in the presence of others is essential for the synthesis of well-defined and complex molecules.

One area of chemoselective modification involves the selective reduction of one of the carbonyl groups in the dione system. This can lead to the formation of hydroxylated phthalazinone derivatives, which can serve as intermediates for further transformations. The choice of reducing agent and reaction conditions is crucial to achieve the desired selectivity without affecting other functional groups present in the molecule, such as the methoxy group or any substituents on the aromatic ring.

Furthermore, when derivatives of this compound bear additional functional groups, either on the nitrogen atoms or the aromatic ring, chemoselective reactions can be performed on these substituents. For instance, if an ester group is present, it can be selectively hydrolyzed or converted to an amide without altering the phthalazinedione core. Similarly, a nitro group on the aromatic ring can be selectively reduced to an amine, which can then be further functionalized.

The development of chemoselective modification strategies is paramount for the efficient and controlled synthesis of a diverse library of this compound derivatives with precisely engineered structures and properties.

Mechanistic Biological Investigations of 6 Methoxy 2,3 Dihydrophthalazine 1,4 Dione Derivatives in Vitro Studies

Investigations into Enzyme Modulation and Inhibition Mechanisms

The phthalazinedione core is a versatile scaffold for developing potent enzyme inhibitors. In vitro studies have identified several key enzyme targets, revealing mechanisms that underpin the therapeutic potential of these compounds.

Exploration of Kinase Inhibition by Phthalazinedione Derivatives (e.g., VEGFR2, BTK)

Phthalazine (B143731) derivatives have emerged as significant inhibitors of protein kinases, particularly those involved in cancer-related signaling pathways like angiogenesis.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary target of this class of compounds. The inhibition of VEGFR-2 signaling is a major area of research in oncology. Numerous 1,4-disubstituted phthalazine derivatives have demonstrated potent inhibitory activity against the VEGFR-2 kinase domain, with many exhibiting IC50 values in the nanomolar to low micromolar range. nih.govingentaconnect.com These compounds are often found to be more selective for VEGFR-2 compared to other kinases like Epidermal Growth Factor Receptor (EGFR). nih.gov

Specific studies have quantified this inhibitory action. For instance, a series of novel phthalazine derivatives were tested for their VEGFR-2 inhibitory activity, revealing compounds with significant potency. The most active derivatives, compounds 2g and 4a , were found to inhibit VEGFR-2 with IC50 values of 0.148 µM and 0.196 µM, respectively. nih.gov Another study identified a series of derivatives where compounds 6o , 6m , and 6d emerged as highly active against VEGFR-2, with IC50 values of 0.1 µM, 0.15 µM, and 0.28 µM, respectively, comparable to the reference drug Sorafenib. ingentaconnect.com

| Compound | VEGFR-2 IC50 (µM) | Reference |

|---|---|---|

| 2g | 0.148 | nih.gov |

| 4a | 0.196 | nih.gov |

| 5b | 0.331 | nih.gov |

| 3a | 0.375 | nih.gov |

| 6o | 0.1 | ingentaconnect.com |

| 6m | 0.15 | ingentaconnect.com |

| 6d | 0.28 | ingentaconnect.com |

| Sorafenib (Reference) | 0.1 | nih.govingentaconnect.com |

While the phthalazine scaffold is a potent kinase inhibitor, specific in vitro studies directly linking 6-Methoxy-2,3-dihydrophthalazine-1,4-dione derivatives to the inhibition of Bruton's tyrosine kinase (BTK) are not extensively documented in the reviewed literature. guidetopharmacology.orgnih.govnih.gov BTK inhibitors are crucial in treating B-cell malignancies by blocking B-cell receptor signaling pathways. drugs.com

Studies on Other Enzyme Targets (e.g., COX, PDE4, Topoisomerase II)

Beyond kinases, phthalazinedione derivatives have been shown to inhibit other classes of enzymes.

Phosphodiesterase type IV (PDE4): A series of 6-methoxy-1,4-disubstituted phthalazine derivatives were synthesized and evaluated as novel and potent inhibitors of PDE4. sci-hub.se PDE4 is a key enzyme in the hydrolysis of cyclic AMP (cAMP), and its inhibition is a therapeutic strategy for treating inflammatory diseases.

Topoisomerase II (Topo II): Certain phthalazine-based derivatives have been identified as potent Topo II inhibitors. nih.gov Topo II is a critical enzyme in DNA replication and transcription; its inhibition leads to DNA damage and apoptosis. wikipedia.orgmdpi.com One study found that a synthesized phthalazine derivative, compound 9d , inhibited the Topo II enzyme with an IC50 value of 7.02 µM. nih.gov The mechanism of these agents often involves a dual action of poisoning the cleavable complex of DNA and Topo II while also intercalating into the DNA double helix, which prevents the re-ligation of DNA strands and ultimately induces apoptosis. nih.gov Another series of triazolophthalazine-diones also demonstrated Topo II inhibitory activity, with IC50 values ranging from 19.4 to 64.5 µM. nih.gov

Based on available scientific literature, direct inhibitory action by this compound derivatives on cyclooxygenase (COX) enzymes has not been a primary focus of investigation. nih.govnih.gov

Mechanistic Studies of Antimicrobial Action (In Vitro)

Phthalazinedione derivatives have been investigated for their antimicrobial properties. sci-hub.senih.gov In vitro studies have confirmed that certain compounds in this class possess antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govacs.org

For example, in a screening of newly synthesized phthalazinedione-based derivatives, compound 8c exhibited potent antibacterial activity, producing inhibition zones of 12 mm against Staphylococcus aureus (Gram-positive) and 11 mm against Escherichia coli (Gram-negative). nih.govacs.orgresearchgate.net Other related compounds showed promising activity with inhibition zones ranging from 6 to 10 mm against the same bacterial strains. nih.gov While these studies confirm the antibacterial effects, detailed mechanistic investigations into how these specific compounds disrupt bacterial cell processes, such as cell wall synthesis or DNA replication, are areas for further research. nanobioletters.com

Mechanistic Studies of Antiproliferative Activity (In Vitro Cell Line Studies)

The antiproliferative activity of phthalazinedione derivatives has been extensively documented across a range of human cancer cell lines. nih.govnih.gov The primary mechanisms underlying this activity are linked to the inhibition of enzymes crucial for cell division and survival, as detailed in section 6.1.

Numerous studies have reported potent cytotoxicity of these compounds against various cancer cell lines, including hepatocellular carcinoma (Hep G2), breast adenocarcinoma (MCF-7), and colon adenocarcinoma (HCT-116). nih.govingentaconnect.comnih.gov For instance, compounds 2g and 4a were found to be highly potent against both MCF-7 and Hep G2 cell lines, with IC50 values as low as 0.15 µM and 0.09 µM, respectively. nih.gov Another study highlighted compounds 7c and 8b as having promising cytotoxicity against HCT-116 cells, with IC50 values of 1.36 µM and 2.34 µM, respectively. acs.orgresearchgate.net Importantly, these compounds showed significantly lower cytotoxicity against normal WISH cells, indicating a degree of selectivity for cancer cells. acs.orgresearchgate.net

| Compound | Cell Line | Antiproliferative IC50 (µM) | Reference |

|---|---|---|---|

| 2g | MCF-7 | 0.15 | nih.gov |

| 2g | Hep G2 | 0.12 | nih.gov |

| 4a | MCF-7 | 0.18 | nih.gov |

| 4a | Hep G2 | 0.09 | nih.gov |

| 7c | HCT-116 | 1.36 | acs.orgresearchgate.net |

| 8b | HCT-116 | 2.34 | acs.orgresearchgate.net |

| 6o | HCT-116 | 7 | ingentaconnect.com |

| 6o | MCF-7 | 16.98 | ingentaconnect.com |

| Sorafenib (Reference) | HCT-116 | 5.47 | ingentaconnect.com |

| Sorafenib (Reference) | MCF-7 | 7.26 | ingentaconnect.com |

Elucidation of Molecular Pathways Affected by this compound Analogs

The enzymatic inhibition described above translates to the disruption of major molecular pathways essential for pathological processes. In vitro studies have helped to elucidate these connections.

The potent inhibition of VEGFR-2 by phthalazinedione analogs directly implicates these compounds in the disruption of the angiogenesis signaling cascade. By blocking the VEGFR-2 kinase, these derivatives prevent the downstream signaling events that lead to endothelial cell proliferation, migration, and the formation of new blood vessels, a critical pathway for tumor growth and metastasis. nih.govingentaconnect.com

Furthermore, the demonstrated activity of certain derivatives as Topoisomerase II inhibitors points to their role in disrupting the fundamental pathway of DNA replication and maintenance. nih.gov By stabilizing the DNA-Topo II complex, these compounds introduce double-strand breaks in DNA, which, if left unrepaired, trigger cellular apoptosis pathways. nih.govwikipedia.org This mechanism is a hallmark of many established anticancer agents.

Structure-Activity Relationship (SAR) Studies for Biological Mechanisms

Preliminary structure-activity relationship (SAR) studies have provided insights into the structural features required for the biological activity of phthalazinedione derivatives.

For VEGFR-2 inhibition, SAR studies on a 1-substituted-4-phenylphthalazine scaffold revealed that the type, length, and number of chemical spacers, as well as the nature of distal moieties, significantly influence anticancer activity. nih.gov For example, the most potent compounds often feature a 4-(4-chlorophenyl)phthalazine core linked to various substituted anilines or phenols through different spacer groups. nih.gov

Regarding antiproliferative activity against breast cancer cells (MCF-7), SAR analysis of 1,4-disubstituted phthalazines indicated that the introduction of primary amines to the scaffold plays an important role in enhancing antitumor effects. cu.edu.eg Specifically, among derivatives containing a piperazine (B1678402) ring, the N-methylpiperazine substituent showed the most potent antiproliferative activity. cu.edu.eg This suggests that specific substitutions at the 1 and 4 positions of the phthalazine ring are critical for optimizing cytotoxic potential.

Advanced Applications of 6 Methoxy 2,3 Dihydrophthalazine 1,4 Dione in Chemical Research

Development of Chemiluminescent Probes and Systems

The inherent ability of the phthalazinedione framework to produce light through chemical reactions forms the basis of its use in highly sensitive detection systems. The introduction of a methoxy (B1213986) group modulates these properties, enabling the rational design of specialized probes.

The chemiluminescence of phthalazinediones, including 6-Methoxy-2,3-dihydrophthalazine-1,4-dione, is analogous to the well-studied mechanism of luminol (B1675438). nih.gov The process is initiated by oxidation in an alkaline medium, typically involving an oxidant like hydrogen peroxide and often a catalyst (e.g., transition metal ions or enzymes like horseradish peroxidase). nih.gov

The key steps in the proposed mechanism are:

Deprotonation: In a basic solution, the hydrazide protons are removed to form a dianion.

Oxidation: The dianion is oxidized, leading to the loss of N₂ gas and the formation of a transient dicarbonyl intermediate.

Peroxide Addition: The oxidant, such as the hydroperoxide anion (OOH⁻), attacks the carbonyl carbons to form a crucial cyclic peroxide intermediate, often a derivative of 1,2-dioxetane. researchgate.net

Decomposition and Excitation: This cyclic peroxide is highly unstable and rapidly decomposes. The cleavage of the peroxide O-O bond is an energy-releasing step, leading to the formation of an electronically excited state of the corresponding phthalate (B1215562) derivative, in this case, 4-methoxyphthalate. researchgate.netnih.gov

Light Emission: The excited phthalate molecule relaxes to its ground state by emitting a photon of light. nih.gov

The methoxy group (-OCH₃), being an electron-donating group, influences the electronic structure of the aromatic ring. This substitution can affect the energy levels of the excited state, thereby altering the wavelength (color) of the emitted light, and can also impact the efficiency of the light-producing reaction.

The efficiency of a chemiluminescent system is defined by its quantum yield (ΦCL), which is the ratio of emitted photons to the number of reacting molecules. This yield is a product of the chemical reaction yield (Φchem) and the fluorescence quantum yield of the excited emitter (Φfl). Optimization efforts target both of these factors.

Structural Modification: The nature and position of substituents on the phthalazinedione ring are critical. Electron-donating groups, such as the methoxy group, generally enhance chemiluminescence intensity by increasing the fluorescence quantum yield of the resulting phthalate emitter.

Reaction Environment: The choice of solvent and pH can significantly impact the reaction pathway and efficiency. For instance, aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) are known to enhance the light output of luminol-type reactions. nih.gov

Use of Enhancers: Catalysts and enhancers are often employed to increase the rate and efficiency of the chemiluminescent reaction. Horseradish peroxidase (HRP) is a common enzymatic enhancer that facilitates the oxidation of the phthalazinedione substrate. nih.gov

The table below compares the relative effects of different substituents on the chemiluminescent properties of phthalazinediones, based on established principles.

| Substituent Group | Electronic Effect | Expected Impact on Quantum Yield | Expected Impact on Emission Wavelength |

| Amino (-NH₂) | Strong Electron-Donating | Significant Increase | Red-shift (longer wavelength) |

| Methoxy (-OCH₃) | Electron-Donating | Increase | Red-shift (longer wavelength) |

| Hydrogen (-H) | Neutral | Baseline | Baseline |

| Nitro (-NO₂) | Strong Electron-Withdrawing | Significant Decrease | Blue-shift (shorter wavelength) |

This table illustrates general trends in structure-property relationships for phthalazinedione chemiluminescence.

Integration into Fluorescent Probe Design for Chemical Biology

Beyond its chemiluminescent properties, the phthalazinedione core can be utilized as a scaffold for creating fluorescent probes, which are indispensable tools in chemical biology for visualizing and quantifying biological molecules and processes. nih.gov

A fluorescent probe typically consists of three main components: a fluorophore, a recognition element (receptor), and a linker. nih.gov In this context, the this compound moiety serves as the fluorescent scaffold.

Key design principles include:

Modular Design: The scaffold allows for the straightforward attachment of different recognition units to target a variety of analytes (e.g., metal ions, reactive oxygen species, enzymes). nih.govnih.gov This modularity is achieved through synthetic chemistry, modifying the core structure to introduce reactive handles for conjugation. rsc.org

Signal Transduction Mechanism: The interaction between the recognition unit and its target analyte must be translated into a measurable change in the fluorescence signal. Common mechanisms include:

Photoinduced Electron Transfer (PeT): An electron-rich recognition unit can quench the fluorescence of the nearby phthalazinedione scaffold. When the target binds to the recognition unit, its electron-donating ability is suppressed, inhibiting the PeT process and "turning on" fluorescence.

Förster Resonance Energy Transfer (FRET): The scaffold can act as a FRET donor or acceptor when paired with another fluorophore. Binding of an analyte can change the distance or orientation between the FRET pair, leading to a change in the emission spectrum.

The methoxy group on the scaffold helps to tune the photophysical properties, such as the excitation and emission wavelengths and the quantum yield, to better suit specific biological imaging applications. nih.gov

Phthalazinedione-based fluorescent probes have found numerous applications in in vitro settings, including laboratory assays and cell-based imaging. viscover-online.de These small-molecule probes offer advantages such as high sensitivity, rapid response, and minimal perturbation to the biological system being studied. nih.gov

Examples of in vitro applications include:

Sensing Reactive Oxygen Species (ROS): Probes can be designed where the recognition moiety is selectively oxidized by ROS. This chemical transformation can trigger a turn-on fluorescence response, allowing for the detection of oxidative stress within cells.

Enzyme Activity Assays: A probe can be functionalized with a substrate for a specific enzyme. Enzymatic cleavage of the substrate can release the fluorescent phthalazinedione core from a quenching group, resulting in a signal that is proportional to enzyme activity.

Targeted Cell Imaging: By conjugating the fluorescent scaffold to a molecule that specifically binds to a cellular target (e.g., a receptor on the surface of cancer cells), researchers can visualize the localization and dynamics of that target using fluorescence microscopy. rsc.orgnih.gov

Supramolecular Assembly and Recognition Studies

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The this compound molecule possesses structural features that make it an interesting component for molecular recognition and self-assembly studies. mdpi.com

Hydrogen Bonding: The two N-H groups of the hydrazide ring are potent hydrogen bond donors, while the two carbonyl oxygens are effective hydrogen bond acceptors. This allows the molecule to form well-defined hydrogen-bonding networks with itself or with other complementary molecules.

π-π Stacking: The aromatic phthalazine (B143731) ring system can participate in π-π stacking interactions with other aromatic molecules. These interactions are crucial for the organization of molecules in crystals and aggregates.

Host-Guest Chemistry: The planar and electronically distinct structure of the molecule allows it to act as a guest that can be encapsulated within the cavity of a larger host molecule (e.g., cyclodextrins, calixarenes). researchgate.net The binding event, driven by a combination of hydrophobic effects, hydrogen bonding, and van der Waals forces, can often be monitored by changes in the spectroscopic properties of the phthalazinedione guest.

These molecular recognition capabilities enable the use of this compound as a building block in the construction of more complex, functional supramolecular architectures. mdpi.comresearchgate.net

Self-Assembly Mechanisms of Phthalazinedione Derivatives

The spontaneous organization of molecules into ordered aggregates, known as self-assembly, is a fundamental process in creating functional supramolecular structures. hw.ac.uk For phthalazinedione derivatives like this compound, this process is primarily driven by a combination of specific and directional non-covalent interactions. The key mechanisms include hydrogen bonding and π-π stacking, which together dictate the formation of larger, stable architectures. mdpi.com

The core phthalazinedione structure contains both hydrogen bond donors (N-H groups) and acceptors (C=O groups), facilitating the formation of robust intermolecular connections. researchgate.netrsc.org These interactions can lead to the formation of various motifs, such as chains or sheet-like structures. The aromatic benzene (B151609) ring is crucial for π-π stacking, an attraction between electron-rich and electron-poor π-systems of adjacent molecules. mdpi.comnih.gov This interaction promotes the stacking of molecules into columnar or layered assemblies, similar to those observed in other polycyclic aromatic hydrocarbons. ru.nlrsc.org

The presence of a methoxy group (-OCH₃) at the 6-position can influence these self-assembly processes. Its electron-donating nature can modify the electronic properties of the aromatic ring, potentially altering the strength and geometry of π-π stacking interactions. Furthermore, the oxygen atom of the methoxy group can act as an additional hydrogen bond acceptor, offering more complex and varied assembly patterns.

Table 1: Key Intermolecular Interactions in the Self-Assembly of this compound

| Interaction Type | Participating Groups on Phthalazinedione Core | Resulting Supramolecular Structure | Potential Influence of 6-Methoxy Group |

| Hydrogen Bonding | Amide (N-H) donors and Carbonyl (C=O) acceptors | 1D chains, 2D sheets, cyclic aggregates researchgate.net | Oxygen atom can act as an additional H-bond acceptor, enabling more complex networks. |

| π-π Stacking | Aromatic benzene ring | Columnar stacks, layered structures rsc.org | Modifies electron density of the aromatic ring, influencing stacking strength and geometry. |

| Van der Waals Forces | Entire molecular framework | Overall packing efficiency and stability of the assembly | Increases molecular volume and surface area, contributing to dispersion forces. |

Host-Guest Interactions and Molecular Recognition Phenomena

Host-guest chemistry involves the formation of unique complexes between a "host" molecule, which possesses a binding cavity, and a "guest" molecule that is complementary in size, shape, and chemical nature. thno.org Phthalazinedione derivatives can function as effective hosts due to their defined structural and electronic features. The self-assembly of these molecules can create well-defined cavities and channels capable of encapsulating guest species.

Molecular recognition is achieved through the same non-covalent forces that drive self-assembly. ru.nl The carbonyl groups of the this compound can act as hydrogen bond acceptors for suitable guest molecules. The aromatic ring system can engage in π-π stacking interactions with aromatic guests. The specificity of these interactions allows the host to selectively bind certain guests over others. Molecular docking studies on related phthalazinedione derivatives have shown their capacity to fit into specific binding sites of larger biomolecules, demonstrating the principle of molecular recognition where the derivative acts as a "guest" binding to a biological "host". nih.govnih.gov

The 6-methoxy substituent can play a significant role in modulating these recognition properties. It can offer an additional site for hydrogen bonding with a guest and its steric bulk can influence the shape and size of the binding cavity formed during self-assembly, thus refining the selectivity for specific guest molecules.

Table 2: Potential Host-Guest Interactions with a this compound-based Host

| Guest Molecule Type | Primary Driving Interaction(s) | Example of Guest | Role of 6-Methoxy Group |

| Aromatic Compounds | π-π stacking, C-H···π interactions | Benzene, Naphthalene | Fine-tunes the electronic nature of the host's aromatic surface. |

| Hydrogen Bond Donors | Hydrogen bonding | Urea, Amides, Alcohols | Oxygen atom provides an additional binding site for guest coordination. |

| Metal Cations | Cation-π interactions, coordination with carbonyl/methoxy oxygens | Alkali metal ions (e.g., K⁺) | Can enhance cation binding through coordination with the ether oxygen. |

| Small Organic Molecules | Combination of H-bonding and van der Waals forces | Chloroform, Dichloromethane | Steric effects can influence the size and shape of the binding pocket. |

Role in Advanced Materials Science

The ability of this compound and its derivatives to self-assemble into highly ordered structures makes them valuable components for the development of advanced functional materials. ru.nl The precise arrangement of molecules in these assemblies can give rise to emergent properties that are not present in the individual molecules.

One of the most promising areas is in the field of organic electronics. The columnar structures formed via π-π stacking can create pathways for charge transport, a critical feature for materials used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. acs.orgresearchgate.net The ordered, one-dimensional stacking of aromatic cores is a known strategy for creating conductive "molecular wires". researchgate.net

Furthermore, the functional groups on the phthalazinedione core can be chemically modified to create polymers. For instance, the core structure can be incorporated into polyester (B1180765) or polyamide chains, leading to materials with tailored thermal and mechanical properties. mdpi.commdpi.com Copolymerization is a versatile method to modify and improve polymer properties by selecting appropriate comonomers. mdpi.com The inherent responsiveness of the non-covalent bonds in self-assembled materials to external stimuli (e.g., light, temperature, or the presence of a chemical analyte) also makes them candidates for use in sensors and smart materials. rsc.org

Table 3: Potential Applications of this compound in Materials Science

| Application Area | Relevant Property | Underlying Molecular Feature |

| Organic Electronics | Charge transport | Ordered π-π stacking creating conductive pathways. |

| Chemical Sensors | Selective binding of analytes | Host-guest recognition capabilities leading to a detectable signal change. acs.org |

| Functional Polymers | Polymerizability, thermal stability | Reactive sites for incorporation into polymer backbones. mdpi.com |

| Liquid Crystals | Formation of ordered phases | Self-assembly into anisotropic, liquid-crystalline structures. |

Future Research Directions and Perspectives

Emerging Synthetic Methodologies for 6-Methoxy-2,3-dihydrophthalazine-1,4-dione Synthesis

The development of efficient and sustainable synthetic routes is paramount to advancing the study of this compound and its derivatives. Future research is anticipated to focus on several key areas:

Green Chemistry Approaches: Conventional synthetic methods often rely on harsh reaction conditions and hazardous solvents. Future methodologies will likely pivot towards greener alternatives, such as microwave-assisted synthesis and the use of eco-friendly solvents. researchgate.netresearchgate.net These approaches aim to reduce reaction times, improve energy efficiency, and minimize the generation of toxic byproducts. researchgate.net

Multi-component Reactions: One-pot, multi-component reactions offer a streamlined approach to constructing complex molecules like this compound from simple starting materials. researchgate.net This strategy is not only atom-economical but also allows for the rapid generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Catalytic Systems: The exploration of novel catalysts, including metal-based and organocatalysts, is expected to yield more efficient and selective syntheses. For instance, iridium(III)-catalyzed C-H activation has been successfully employed for the functionalization of 2-aryl phthalazinediones, a strategy that could be adapted for the 6-methoxy analog. nih.gov

A comparative overview of conventional versus emerging synthetic strategies is presented in Table 1.

| Feature | Conventional Synthesis | Emerging Methodologies |

| Efficiency | Often multi-step with lower overall yields | Higher yields, often in a single step |

| Environmental Impact | Use of hazardous reagents and solvents | Greener solvents, reduced waste |

| Reaction Time | Typically longer reaction durations | Significantly shorter reaction times |

| Diversity | Limited scope for rapid diversification | Amenable to high-throughput synthesis |

Table 1: Comparison of Synthetic Methodologies

Advanced Computational Approaches for Predictive Modeling

Computational chemistry and bioinformatics are poised to play an increasingly integral role in the rational design and development of this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a powerful tool for predicting the biological activity of compounds based on their physicochemical properties. nih.govlongdom.org By establishing a mathematical relationship between molecular descriptors and biological activity, QSAR models can guide the synthesis of new derivatives with improved potency and selectivity. nih.govmdpi.com Future QSAR studies on this compound could focus on predicting its anti-inflammatory, analgesic, or anticancer activities. nih.gov

Molecular Docking: This computational technique simulates the interaction between a small molecule and a biological target, such as an enzyme or receptor. nih.govacs.org Molecular docking can be employed to predict the binding affinity and mode of interaction of this compound with various biological targets, thereby elucidating its potential mechanism of action. nih.govacs.org For instance, docking studies could explore its binding to enzymes like cyclooxygenase-2 (COX-2) or vascular endothelial growth factor receptor 2 (VEGFR2). nih.govnih.gov

ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery. mdpi.commdpi.com In silico tools can be used to assess the drug-likeness of this compound and its analogs, helping to identify candidates with favorable pharmacokinetic profiles early in the development process. mdpi.commdpi.com

Novel Mechanistic Biological Targets and Pathways

While the broader class of phthalazinediones has been investigated for various biological activities, the specific targets and pathways modulated by this compound remain largely unexplored. Future research should aim to identify and validate its novel mechanistic targets.

Kinase Inhibition: Many phthalazinone derivatives have been identified as potent inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. daneshyari.comresearchgate.net Future studies could screen this compound against a panel of kinases, such as Aurora kinases and VEGFR2, to determine its inhibitory profile. daneshyari.comnih.gov

PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair, and PARP inhibitors have emerged as a promising class of anticancer agents. researchgate.netnih.gov Given that some phthalazinone derivatives have shown PARP inhibitory activity, it is conceivable that this compound could also target this pathway. researchgate.netnih.govsustech.edumdpi.com

Anti-inflammatory Pathways: The anti-inflammatory and analgesic properties of some phthalazinediones suggest that they may modulate key inflammatory pathways. nih.gov Future investigations could explore the effect of this compound on the production of pro-inflammatory mediators and its interaction with enzymes like cyclooxygenases.

Development of Multifunctional Phthalazinedione Systems

The modular nature of the phthalazinedione scaffold lends itself to the development of multifunctional systems with tailored properties.

Dual-Action Agents: By incorporating other pharmacophores, it is possible to design hybrid molecules that act on multiple biological targets simultaneously. nih.gov For example, a dual-action agent could be developed by combining the this compound core with a moiety known to inhibit a different, but complementary, biological target. This approach could lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.

Fluorescent Probes: The phthalazinone core can be functionalized with fluorophores to create fluorescent probes for bioimaging applications. nih.govrsc.orgrsc.org These probes could be designed to selectively target specific organelles or biomolecules, allowing for the visualization of cellular processes in real-time. nih.govrsc.org The methoxy (B1213986) group on the 6-position could potentially be modified to tune the photophysical properties of such probes.

Integration of this compound into Interdisciplinary Research Areas

The unique chemical structure and potential bioactivity of this compound make it a promising candidate for exploration in various interdisciplinary fields.

Materials Science: The planar structure of the phthalazinedione ring system suggests potential applications in the development of novel organic materials. For instance, derivatives of this compound could be investigated for their electronic and photophysical properties, with potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Photodynamic Therapy (PDT): While phthalocyanines are a distinct class of compounds, the exploration of phthalazine-related structures in PDT is an emerging area. nih.govconicet.gov.arrsc.orgnih.gov Future research could investigate whether appropriately modified derivatives of this compound can act as photosensitizers, generating reactive oxygen species upon light activation to induce localized cell death in tumors. nih.govconicet.gov.arrsc.orgnih.gov

Agrochemicals: The biological activity of phthalazine (B143731) derivatives is not limited to human medicine. There is potential for developing novel herbicides or pesticides based on the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.